Camalexin

Overview

Description

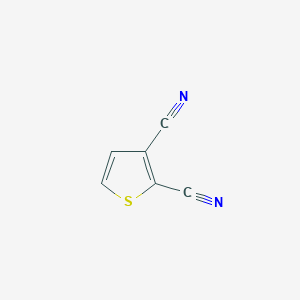

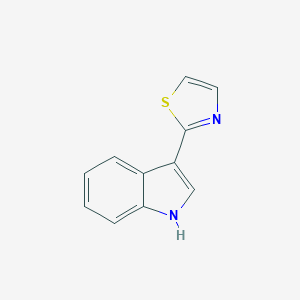

Camalexin (3-thiazol-2-yl-indole) is a simple indole alkaloid found in the plant Arabidopsis thaliana and other crucifers . The secondary metabolite functions as a phytoalexin to deter bacterial and fungal pathogens .

Synthesis Analysis

The biosynthesis of camalexin in planta starts with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid .

Molecular Structure Analysis

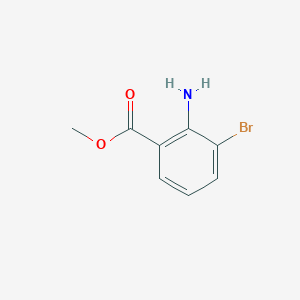

The base structure of camalexin consists of an indole ring derived from tryptophan. The ethanamine moiety attached to the 3 position of the indole ring is subsequently rearranged into a thiazole ring .

Chemical Reactions Analysis

The pathway leading to camalexin involves a series of chemical reactions starting with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid .

Physical And Chemical Properties Analysis

Camalexin has a molecular weight of 200.26 g/mol . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Role in Plant Immunity

Camalexin plays a crucial role in plant immunity, particularly in interactions with pathogens and beneficial microbes . It contributes to both basal and induced plant resistance . Camalexin (3’-thiazol-2’-yl-indole) is the primary phytoalexin produced by Arabidopsis thaliana after microbial infection or abiotic elicitation . The synthesis of camalexin is an integral part of cruciferous plant defense mechanisms .

Interaction with Pathogens and Beneficial Microbes

Camalexin’s role extends to various plant-pathogen and beneficial microbe interactions . It is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors, or in response to abiotic stresses .

Contribution to Human Health

Phytoalexins, including camalexin, contribute to human health . They are synthesized through activation of particular sets of genes encoding specific pathways .

Quantification and Detection

Camalexin is typically quantified by liquid chromatographic methods using camalexin dilutions as external standards . A novel method has been established to use readily available, cheap thiabendazole as an internal standard, facilitating the use of a fluorescence detector for standard and analyte for fast, reliable camalexin quantification in samples of diverse biological origin .

Role in Inducible Defense

Camalexin has been studied as an important part of inducible defense in response to infections with pathogens, such as Pseudomonas syringae, Alternaria alternata, Botrytis cinerea, or Hyaloperonospora parasitica . It also plays a role in induced systemic resistance mediated by beneficial microbes .

Potential Use in Increasing Plant Resistance

The potential use of phytoalexins, including camalexin, for increasing plant resistance to pathogens is being studied . This includes optimizing their activities or introducing phytoalexins into other plant species to expand their pathogen resistance .

Safety and Hazards

Future Directions

Research on camalexin is ongoing, with a focus on its role in plant immunity, regulation mechanisms, and its contribution in basal and induced plant resistance . Further studies are needed to fully understand the regulatory networks that control the induction of its biosynthetic steps by pathogens with different lifestyles or by beneficial microbes .

Mechanism of Action

Target of Action

Camalexin, an indole phytoalexin, primarily targets a variety of pathogens, including bacteria and fungi . It plays a crucial role in plant immunity, contributing to both basal and induced plant resistance . In addition, camalexin has been found to inhibit cell proliferation and migration in breast cancer cell lines .

Mode of Action

Camalexin interacts with its targets by disrupting cell membranes . It accumulates and is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters to counteract pathogen attacks . In the context of cancer cells, camalexin inhibits cell proliferation, migration, and mammosphere formation via the activation of the aryl hydrocarbon receptor (AhR) .

Biochemical Pathways

The biosynthesis of camalexin involves several steps . It starts with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid . The final two steps of camalexin synthesis are the formation of dihydrocamalexic acid (DHCA) from Cys (IAN) and further conversion of DHCA to camalexin, both catalyzed by the CYP71B15 / PAD3 enzyme .

Pharmacokinetics

It is known that camalexin is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses .

Result of Action

The result of camalexin’s action is the inhibition of the growth and proliferation of pathogens, thereby enhancing the plant’s resistance . In the context of cancer cells, camalexin inhibits cell proliferation, migration, and mammosphere formation .

Action Environment

The action of camalexin is influenced by various environmental factors. It is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses . The regulatory networks that control the induction of its biosynthetic steps by pathogens with different lifestyles or by beneficial microbes remain mostly unknown .

properties

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODIJVWGPRBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032122 | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Camalexin | |

CAS RN |

135531-86-1 | |

| Record name | Camalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135531-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camalexin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 137 °C | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)